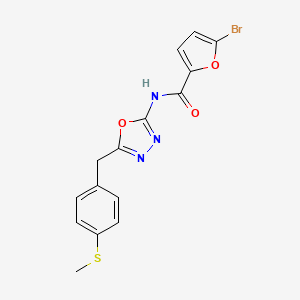

5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-(methylthio)benzyl group at position 5 and a 5-bromo-furan-2-carboxamide moiety at position 2. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity.

Properties

IUPAC Name |

5-bromo-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O3S/c1-23-10-4-2-9(3-5-10)8-13-18-19-15(22-13)17-14(20)11-6-7-12(16)21-11/h2-7H,8H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAXGHVNGAGCSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the furan ring: The furan-2-carboxylic acid can be coupled with the oxadiazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

Attachment of the methylthio group: This step involves the alkylation of the benzyl group with methylthiol in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

Nucleophiles: Amines, thiols.

Solvents: Dichloromethane, ethanol, dimethylformamide (DMF).

Major Products

Sulfoxides and sulfones: From oxidation of the methylthio group.

Amines: From reduction of nitro groups.

Substituted derivatives: From nucleophilic substitution of the bromine atom.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that includes a furan ring, an oxadiazole moiety, and a bromine substituent. Its molecular formula is , with a molecular weight of approximately 396.26 g/mol. The presence of the oxadiazole ring is significant as it often contributes to biological activity.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar oxadiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Properties

Compounds with oxadiazole structures have been investigated for their antimicrobial effects. The introduction of methylthio groups has been associated with enhanced activity against various bacterial strains. Such compounds can disrupt bacterial cell walls or interfere with metabolic pathways, making them potential candidates for antibiotic development .

Fungicidal Activity

The compound's structural components suggest potential applications in agriculture, particularly as fungicides. Research on related oxadiazole derivatives has demonstrated effective antifungal activity against pathogens like Fusarium oxysporum, which is notorious for causing plant diseases. The efficacy of these compounds often surpasses that of conventional fungicides, making them attractive for sustainable agriculture practices .

Photophysical Properties

The unique structure of 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide may also lend itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). The presence of the furan and oxadiazole rings can enhance the photophysical properties necessary for efficient light emission .

Case Studies and Research Findings

- Anticancer Studies : A study focused on the synthesis of oxadiazole derivatives found that compounds similar to 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide exhibited significant cytotoxicity against breast cancer cell lines. These findings suggest a need for further exploration into structure-activity relationships to optimize efficacy .

- Fungicidal Efficacy : In agricultural trials, an oxadiazole derivative demonstrated potent inhibitory action against Fusarium oxysporum, achieving complete growth inhibition at certain concentrations. This positions such compounds as viable alternatives to traditional agricultural fungicides .

- Material Applications : Preliminary investigations into the photophysical properties of related compounds indicate that they could serve as effective materials in OLED technology due to their favorable electronic properties and stability under operational conditions .

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the bromine atom and the methylthio group could enhance binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Features

Key Observations:

Halogen Interactions: Bromine in the target compound could provide superior target binding compared to non-halogenated analogs like LMM11.

Antifungal Potential: Structural parallels to LMM5/LMM11 suggest the target compound may inhibit Trr1, but empirical validation is required.

Metabolic Considerations : Sulfur-containing groups (e.g., -SMe) generally improve metabolic stability over oxygen-based substituents (e.g., -OMe) .

Biological Activity

The compound 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring, an oxadiazole moiety, and a bromine substituent. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions. For instance, the synthesis may utilize thiosemicarbazide and undergo cyclization to yield the desired oxadiazole derivative. The detailed synthetic pathway can be visualized in the following scheme:

- Starting Material : Furan-2-carboxylic acid derivatives

- Reagents : Bromine sources (e.g., N-bromosuccinimide), thiosemicarbazide

- Conditions : Basic medium (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide . For example, derivatives containing oxadiazole and thiazole rings have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 | VEGFR-2 inhibition |

| 7d | MCF-7 | 2.93 ± 0.47 | VEGFR-2 inhibition |

| 6a | A-549 | Not specified | Apoptosis induction |

These compounds exhibited significant cell growth inhibition, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. For instance, certain oxadiazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 30a | Staphylococcus aureus | 50 |

| 30b | Escherichia coli | 75 |

| 30c | Bacillus subtilis | 100 |

These findings suggest that modifications to the oxadiazole ring can enhance antimicrobial efficacy .

The mechanisms underlying the biological activities of these compounds are multifaceted. In anticancer applications, compounds may induce apoptosis through various pathways, including:

- VEGFR Inhibition : Reducing angiogenesis in tumors.

- Cell Cycle Arrest : Preventing cancer cell proliferation.

For antimicrobial activity, these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Case Study 1: Anticancer Efficacy

In a study involving 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide , researchers evaluated its effects on MCF-7 breast cancer cells. The results indicated that at concentrations of 10 µM, the compound significantly reduced cell viability by over 50%, correlating with increased markers of apoptosis such as caspase activation.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against clinical isolates of Staphylococcus aureus. The compound demonstrated a zone of inhibition greater than 15 mm at concentrations above its MIC, indicating strong bactericidal activity.

Q & A

Q. What are the key synthetic strategies for constructing the oxadiazole and furan carboxamide moieties in this compound?

The synthesis involves multi-step reactions:

- Oxadiazole formation : Cyclization of thiosemicarbazides or hydrazides using dehydrating agents (e.g., POCl₃, H₂SO₄) under reflux conditions. For example, cyclocondensation of a substituted hydrazide with a carboxylic acid derivative forms the 1,3,4-oxadiazole ring .

- Amide coupling : The furan-2-carboxamide group is introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between 5-bromofuran-2-carboxylic acid and the oxadiazole-amine intermediate .

- Functionalization : The 4-(methylthio)benzyl group is introduced via nucleophilic substitution or alkylation reactions, often requiring anhydrous conditions and catalysts like K₂CO₃ .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

- Spectroscopic methods :

- Chromatography : HPLC or UPLC (>95% purity) to assess intermediate and final product purity .

Q. What are common impurities encountered during synthesis, and how are they addressed?

- Byproducts : Unreacted starting materials (e.g., residual hydrazides) or incomplete cyclization products.

- Mitigation :

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol .

- Reaction monitoring : TLC or in-situ FT-IR to track oxadiazole formation (C=N stretch at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Parameter optimization :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole cyclization efficiency .

- Temperature control : Maintain 80–100°C during cyclization to minimize side reactions .

- Catalyst use : Triethylamine or DMAP improves amide coupling efficiency .

- Scale-up challenges : Transitioning from batch to continuous flow reactors reduces reaction time and improves reproducibility .

Q. How should contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be analyzed?

Q. What computational tools are recommended for predicting target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary binding affinity estimates .

- MD simulations : GROMACS or AMBER to evaluate stability of compound-protein complexes over 100-ns trajectories .

- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP ~3.5 for blood-brain barrier penetration) .

Q. How does the compound’s stability vary under different storage conditions?

- Degradation pathways : Hydrolysis of the oxadiazole ring in acidic/basic conditions or photodegradation of the bromofuran moiety.

- Stability testing :

- Accelerated studies : Store at 40°C/75% RH for 1 month; monitor via HPLC .

- Light exposure : UV-vis spectroscopy to detect photodegradation products (λmax shifts >300 nm) .

- Recommended storage : –20°C in amber vials under inert atmosphere (N₂ or Ar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.